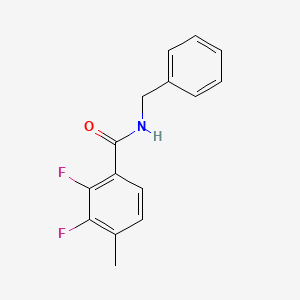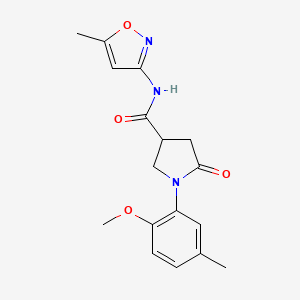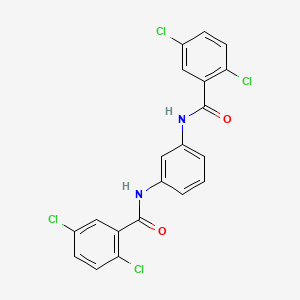![molecular formula C20H20N2O4S2 B4857358 N-[4-(anilinosulfonyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4857358.png)
N-[4-(anilinosulfonyl)phenyl]-3,4-dimethylbenzenesulfonamide
Vue d'ensemble
Description
N-[4-(anilinosulfonyl)phenyl]-3,4-dimethylbenzenesulfonamide, commonly known as AS-2, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. AS-2 is a sulfonamide derivative, which is known to exhibit potent anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of AS-2 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumorigenesis. AS-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. AS-2 has also been shown to inhibit the activity of various kinases, including protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
AS-2 has been shown to exhibit potent anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. AS-2 has been shown to inhibit the production of various inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the infiltration of inflammatory cells into tissues. AS-2 has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, AS-2 has been shown to modulate the immune response by increasing the production of regulatory T cells and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
AS-2 has several advantages for lab experiments, including its potent anti-inflammatory and anti-tumor properties, its ability to modulate the immune response, and its neuroprotective properties. However, AS-2 also has several limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited bioavailability.
Orientations Futures
There are several future directions for the study of AS-2. One potential direction is the development of more potent and selective analogs of AS-2, which may exhibit improved therapeutic properties. Another potential direction is the investigation of the potential use of AS-2 in combination with other drugs or therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, the potential use of AS-2 in the treatment of neurodegenerative disorders, such as Alzheimer's disease, warrants further investigation. Finally, the potential use of AS-2 as an immunomodulatory agent for the treatment of autoimmune disorders, such as rheumatoid arthritis, should also be explored.
Conclusion:
In conclusion, AS-2 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. AS-2 exhibits potent anti-inflammatory and anti-tumor properties, modulates the immune response, and exhibits neuroprotective properties. However, AS-2 also has several limitations, including its low solubility in aqueous solutions, potential toxicity, and limited bioavailability. Further research is needed to fully understand the mechanism of action of AS-2 and to explore its potential therapeutic applications in various fields of research.
Applications De Recherche Scientifique
AS-2 has been extensively studied for its potential therapeutic applications in various fields of research, including oncology, immunology, and neuroscience. AS-2 has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various inflammatory and neoplastic disorders. AS-2 has also been shown to modulate the immune response, making it a potential immunomodulatory agent. Additionally, AS-2 has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-15-8-11-20(14-16(15)2)28(25,26)22-18-9-12-19(13-10-18)27(23,24)21-17-6-4-3-5-7-17/h3-14,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEWIPQIIXKBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4857278.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline](/img/structure/B4857280.png)


![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4857308.png)
![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride](/img/structure/B4857317.png)
![methyl 2-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4857332.png)

![methyl 2-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4857345.png)
![2,4-dichloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4857355.png)
![N-(2-methoxy-5-nitrophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4857359.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4857367.png)
![1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(2-methylphenyl)piperidine](/img/structure/B4857372.png)
